molecular formula C13H12O3 B156445 methyl 2-naphthalen-1-yloxyacetate CAS No. 1929-87-9

methyl 2-naphthalen-1-yloxyacetate

Cat. No.: B156445
CAS No.: 1929-87-9
M. Wt: 216.23 g/mol
InChI Key: AMURPBCUFDCTEW-UHFFFAOYSA-N
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Description

methyl 2-naphthalen-1-yloxyacetate is an organic compound with the molecular formula C13H12O3. It is a colorless to pale yellow liquid, known for its applications in various chemical reactions and industrial processes. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-naphthalen-1-yloxyacetate can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide, under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 2-naphthyloxyacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production often requires stringent control of temperature, pressure, and reactant concentrations to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

methyl 2-naphthalen-1-yloxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-naphthoxyacetic acid or 2-naphthoxyacetone.

    Reduction: Formation of 2-naphthoxyethanol.

    Substitution: Formation of various substituted naphthoxyacetates depending on the nucleophile used.

Scientific Research Applications

methyl 2-naphthalen-1-yloxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-naphthyloxyacetate involves its interaction with various molecular targets. In biological systems, it may act as a precursor to active metabolites that interact with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-naphthyl(oxo)acetate
  • 2-Naphthoxyacetic acid
  • 2-Naphthoxyethanol

Uniqueness

methyl 2-naphthalen-1-yloxyacetate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it valuable in the synthesis of various complex molecules. Compared to similar compounds, it offers distinct reactivity and functional group compatibility, making it a preferred choice in certain synthetic routes.

Properties

IUPAC Name

methyl 2-naphthalen-1-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-13(14)9-16-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPICKNRMIPLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940963
Record name Methyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929-87-9
Record name Acetic acid, naphthyloxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(naphthalen-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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